molecular formula C9H5NO B041887 1-Benzofuran-2-carbonitrile CAS No. 41717-32-2

1-Benzofuran-2-carbonitrile

Cat. No. B041887
CAS RN: 41717-32-2
M. Wt: 143.14 g/mol
InChI Key: ZQGAXHXHVKVERC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including 1-Benzofuran-2-carbonitrile, often involves catalytic processes that ensure the formation of the benzofuran core with functional groups at specific positions. A notable method involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which enables the construction of the benzofuran motif containing a quaternary center and a carbonyl group at the C3 position. This method demonstrates the efficiency and versatility of current synthetic approaches in generating complex structures from simpler precursors (Yuan et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-Benzofuran-2-carbonitrile is further elucidated through crystallographic studies, revealing the coplanarity of the benzofuran ring system and the carbonyl group. Such structural insights are crucial for understanding the compound's reactivity and properties. The title compound exhibits C—H⋯O contacts and π–π interactions, underscoring the importance of non-covalent interactions in its crystalline state (Kozakiewicz et al., 2007).

Chemical Reactions and Properties

1-Benzofuran-2-carbonitrile undergoes various chemical reactions, exploiting its nitrile functionality and the reactive benzofuran core. For instance, palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols using formic acid as the CO source highlights the compound's potential as an intermediate in constructing benzofuran-2(3H)-ones, a process that underscores the versatility of 1-Benzofuran-2-carbonitrile in synthetic chemistry (Li et al., 2017).

Physical Properties Analysis

The physical properties of 1-Benzofuran-2-carbonitrile, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific studies on these properties are not directly cited, the general understanding in organic chemistry suggests that the nitrile group and benzofuran core contribute to its moderate polarity, affecting its solubility in organic solvents and potential for sublimation.

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles and electrophiles, are pivotal in the application of 1-Benzofuran-2-carbonitrile in synthesis. Its ability to participate in cascade reactions, carbonylations, and electrosynthetic transformations showcases the compound's role as a versatile building block in organic synthesis. The compound's reactivity is harnessed in creating complex molecular architectures, highlighting its importance in the development of new synthetic methodologies and materials (Hu & Yang, 2001).

Scientific Research Applications

  • Anti-Cancer Activity : Furochromone and benzofuran derivatives, particularly those in the carbonitrile series, have demonstrated promising anti-VEGFR-2 activity, cytotoxicity, and in vivo anti-prostate cancer activity (Abdelhafez, Ali, Amin, Abdalla, & Ahmed, 2015).

  • Catalysis and Photocatalysis : Benzofuro[3,2-c]pyridine derivatives synthesized from 1-Benzofuran-2-carbonitrile show high thermal stability and potential applications in catalysis and photocatalysis (Mojumdar, Šimon, & Krutošíková, 2009).

  • Regiospecific Arylation : A method for synthesizing 3-aryl-4-hydroxybenzonitriles through regiospecific arylation with potential applications in synthesizing various heterocycles (Kurihara, Harusawa, Hirai, & Yoneda, 1987).

  • Synthesis of Benzofuran Scaffolds : Novel synthetic approaches have been developed to generate functionalized benzo[b]furo[3,4-d]furan-1-ones, providing a method for diversifying the benzofuran scaffold for combinatorial synthesis (Hu & Yang, 2001).

  • Antifungal Applications : 1,3-Benzoxazole-4-carbonitrile shows potent antifungal activity against Candida species, serving as a promising scaffold for β-1,6-glucan synthesis inhibitors (Kuroyanagi, Kanai, Sugimoto, Horiuchi, Achiwa, Takeshita, & Kawakami, 2010).

Safety And Hazards

1-Benzofuran-2-carbonitrile is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing vapors, mist, or gas, and using personal protective equipment .

Future Directions

While specific future directions for 1-Benzofuran-2-carbonitrile are not available, benzofuran derivatives are being explored for their potential in various therapeutic applications .

properties

IUPAC Name

1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGAXHXHVKVERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194516
Record name 2-Benzofurancarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-carbonitrile

CAS RN

41717-32-2
Record name 2-Benzofurancarbonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarbonitrile
Source EPA DSSTox
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Record name 1-BENZOFURAN-2-CARBONITRILE
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Synthesis routes and methods

Procedure details

Potassium carbonate (65.2 g) was added to a DMF solution (500 ml) of (2-formylphenyl)oxyacetonitrile (38 g), which was stirred at 60° C. for 2.5 hours. Water was added to the reaction mixture, which was extracted with diethyl ether. The organic layer was washed with water and a saturated aqueous sodium chloride solution, then dried and concentrated. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=10/1) to obtain the entitled compound (14.5 g).
Quantity
65.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Okuda, T Hirota, Y Nishina, H Ishida - … Crystallographica Section E …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C13H9NO3, consists of two crystallographically independent molecules. In each molecule, the tetrahydrofuran (THF) ring adopts an envelope …
Number of citations: 13 scripts.iucr.org
K Okuda, J Takano, T Hirota… - Journal of Heterocyclic …, 2012 - Wiley Online Library
Reaction of 3‐(3‐cyanopropoxy)[1]benzofuran‐2‐carbonitriles with potassium tert‐butoxide gave 5‐amino‐1,2‐dihydro[1]benzofuro[3,2‐d]furo[2,3‐b]pyridines and 5‐amino‐2,3‐dihydro…
Number of citations: 11 onlinelibrary.wiley.com
M Rahman, A Aulanni'am, M Masruri… - AIP Conference …, 2023 - pubs.aip.org
… 1-Benzofuran-2-carbonitrile, including compounds that are abundant in nature, the structure is a cyclic ring system. It has several activities, including antitumor, antioxidant, antibacterial, …
Number of citations: 0 pubs.aip.org
K Yamaguchi, Y Itoh, T Itoh, A Ohsawa… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of 4-azadibenzofuran-3-carbonitrile Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 46 Part …
Number of citations: 3 scripts.iucr.org
H Shimojo, K Moriyama, H Togo - Synthesis, 2013 - thieme-connect.com
Various benzylic and primary alcohols were efficiently converted into the corresponding nitriles in good yields at room temperature by treatment with tert-butyl hypochlorite, diiodine, or 1,…
Number of citations: 30 www.thieme-connect.com
PK Atanassov, A Linden… - Helvetica chimica …, 2004 - Wiley Online Library
The reaction of anthranilonitriles 8 with phenyl isoselenocyanates (1a) in dry pyridine under reflux gave 4‐(phenylamino)quinazoline‐2(1H)‐selones 9 (Scheme 2). They are easily …
Number of citations: 38 onlinelibrary.wiley.com
K Yamaguchi, Y Itoh, T Itoh, A Ohsawa… - … Section C: Crystal …, 1990 - scripts.iucr.org
Structure of 6-(2-hydroxyphenyl)pyridine-2-carbonitrile Page 1 2260 4,4'-BIS(P-AMINOPHENOXY)DIPHENYL SULFONE Table 2. Bond distances (A) and angles (o) S---O3 S---O4 S--…
Number of citations: 6 scripts.iucr.org
BG Youssif, K Okuda, T Kadonosono, OI Salem… - gifu-pu.repo.nii.ac.jp
A near-infrared fluorochrome, GPU-311, was designed, synthesized and evaluated for its application in non-invasive imaging of tumor hypoxia. Efficient synthesis was achieved by …
Number of citations: 2 gifu-pu.repo.nii.ac.jp
LL Farah - 2018 - teses.usp.br
O propósito deste trabalho é avaliar as características e classificação de compostos orgânicos, presentes em frações de petróleo, em saturados, aromáticos, resinas e asfaltenos (SARA…
Number of citations: 2 www.teses.usp.br

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